Tenovin-1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

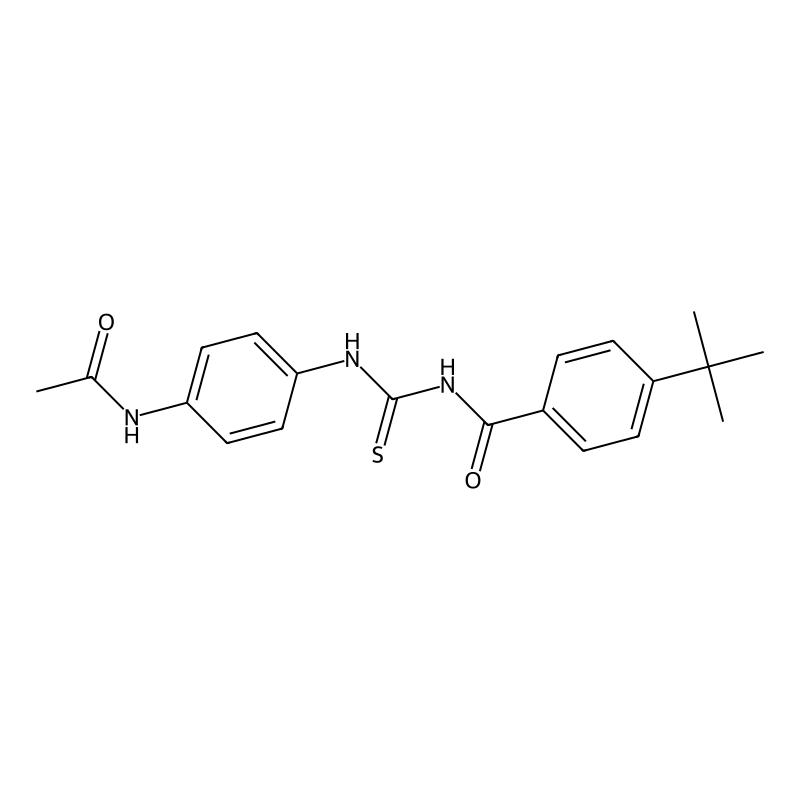

Tenovin-1 is a small molecule compound recognized for its role as a potent activator of the tumor suppressor protein p53 and an inhibitor of the sirtuin family, particularly SIRT1 and SIRT2. Its chemical structure is N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide, with the molecular formula and a molecular weight of 369.5 Da. Tenovin-1 has been shown to elevate p53 protein levels without affecting p53 mRNA synthesis, thereby protecting it from degradation by MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation .

Tenovin-1 acts through multiple mechanisms:

- p53 Activation: It protects p53 from degradation by MDM2, a negative regulator, leading to increased p53 protein levels and activation of its tumor suppressive functions [].

- Sirtuin Inhibition: Tenovin-1 inhibits sirtuins, particularly SIRT1 and SIRT2, which are enzymes involved in cellular regulation and aging [, ]. SIRT2 inhibition might be linked to its antiviral effects [].

These mechanisms contribute to Tenovin-1's anti-cancer and antiviral properties.

Inhibition of SIRT1 and SIRT2

Tenovin-1 has been shown to act as a potent inhibitor of SIRT1 and SIRT2, which are class III histone deacetylases (HDACs) involved in regulating gene expression through epigenetic modifications [1]. Studies suggest that Tenovin-1 disrupts the function of SIRT1 and SIRT2 by affecting their ability to remove acetyl groups from histone proteins, leading to altered gene expression patterns [1].

Source

Tenovin-1 primarily functions through the inhibition of protein-deacetylating activities of SIRT1 and SIRT2. This inhibition is significant because these sirtuins are involved in various cellular processes, including aging, apoptosis, and metabolic regulation. The compound exhibits IC50 values of approximately 21 µM for SIRT1 and 10 µM for SIRT2, indicating its potency as an inhibitor in biochemical assays . Additionally, Tenovin-1 has been observed to induce acetylation of p53, which is crucial for its activation and function in tumor suppression .

The biological activity of Tenovin-1 extends beyond p53 activation. It has demonstrated the ability to induce apoptosis in various tumor cell lines expressing p53. Moreover, it can trigger cellular senescence in astrocytes by inhibiting SIRT1 and SIRT2, leading to increased expression of senescence-associated markers . Tenovin-1 has also been shown to inhibit the replication of the dengue virus through its action on SIRT2, highlighting its potential antiviral properties .

- Formation of the Thiourea Derivative: This involves reacting an appropriate amine with carbon disulfide and an acylating agent.

- Coupling Reaction: The thiourea derivative is then coupled with a substituted aromatic compound (such as 4-tert-butylbenzoyl chloride) to form the final product.

- Purification: The resulting compound is purified using techniques like recrystallization or chromatography to achieve high purity levels (≥99% by HPLC) for biological assays .

Tenovin-1 has several applications in both research and potential therapeutic contexts:

- Cancer Research: As a p53 activator, it is used to study mechanisms of tumor suppression and cellular responses to DNA damage.

- Neurobiology: Its ability to induce senescence in astrocytes suggests potential applications in studying neurodegenerative diseases.

- Antiviral Research: Its efficacy against dengue virus opens avenues for exploring its use in viral infections .

Studies have shown that Tenovin-1 interacts specifically with SIRT1 and SIRT2, leading to significant biological effects such as increased acetylation of p53 and subsequent activation of downstream target genes like p21CIP/WAF1. These interactions are critical for understanding how Tenovin-1 can modulate cellular pathways related to aging and cancer . Furthermore, its role in inhibiting inflammatory responses during viral infections indicates broader implications for immunology .

Several compounds exhibit similar mechanisms of action or structural characteristics compared to Tenovin-1. Here are some notable examples:

| Compound Name | Mechanism | Key Features | Unique Aspects |

|---|---|---|---|

| Tenovin-6 | SIRT1/SIRT2 Inhibitor | More water-soluble analog of Tenovin-1 | Enhanced solubility allows broader application in biological assays |

| Resveratrol | SIRT1 Activator | Polyphenolic compound known for anti-aging effects | Different mechanism; primarily acts as an antioxidant |

| Nicotinamide | SIRT1 Inhibitor | Vitamin B3 derivative affecting NAD+ metabolism | Inhibits sirtuin activity but does not activate p53 directly |

| Ex527 | Selective SIRT1 Inhibitor | Small molecule with high selectivity for SIRT1 | Primarily focuses on metabolic regulation rather than p53 activation |

Tenovin-1 stands out due to its dual role as both a p53 activator and a dual sirtuin inhibitor, which provides it with unique therapeutic potential in cancer treatment and cellular senescence research .

Tenovin-1 (IUPAC name: N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide) is a synthetic small molecule with the molecular formula C₂₀H₂₃N₃O₂S and a molecular weight of 369.48 g/mol. Its structure features:

- A tert-butyl-substituted benzamide group.

- A thiourea linkage connecting to a 4-acetamidophenyl moiety.

Table 1: Key Chemical Properties

Structural Features

The fundamental architecture of Tenovin-1 is characterized by its molecular formula C₂₀H₂₃N₃O₂S and a molecular weight of 369.48 g/mol [3] [4]. The compound exhibits a linear arrangement of functional groups centered around a thiourea core that serves as the primary pharmacophore [5] [2]. This structural organization creates a pseudo-symmetric molecule with distinct terminal domains connected through the central thiourea bridging unit [5].

The IUPAC name for Tenovin-1 is N-[[[4-(Acetylamino)phenyl]amino]thioxomethyl]-4-(1,1-dimethylethyl)benzamide [3] [4], which reflects its systematic chemical structure. The compound possesses a CAS number of 380315-80-0 and is catalogued with the PubChem CID 1013376 [3] [6].

Central Thiourea Core Structure

The thiourea moiety constitutes the critical structural element of Tenovin-1, positioned at the molecular center and serving as the primary pharmacophore for SIRT1/2 inhibition [5] [2]. This functional group exhibits planar geometry with sp² hybridization at the carbon center, creating a thioxomethyl carbon (C=S) that functions as an electrophilic center and hydrogen bond acceptor [5] [2].

The thiourea core contains two nitrogen atoms that serve as hydrogen bond donors and basic sites, enabling essential interactions with target proteins [5]. The electron delocalization within this system creates partial double bond character, leading to restricted rotation around C-N bonds and maintaining the planar configuration necessary for biological activity [5].

Resonance stabilization within the thiourea core prevents unwanted molecular rotations and maintains the rigid planar structure essential for optimal target binding [5]. This structural rigidity is crucial for the compound's ability to maintain its active conformation and interact effectively with sirtuin enzymes [5].

N-Terminal Benzamide Group

The N-terminal benzamide functionality represents one of the key structural domains of Tenovin-1, characterized by its amide group attached to a para-substituted benzene ring [5] [2]. This region contains a carbonyl carbon (C=O) that serves as a hydrogen bond acceptor and electrophilic center, contributing significantly to protein binding affinity [5].

The nitrogen atom within the benzamide group functions as a hydrogen bond donor and nucleophilic site, enabling the formation of hydrogen bonds with target sites in sirtuin enzymes [5]. The phenyl ring attachment provides an aromatic system that facilitates hydrophobic interactions and contributes to the compound's lipophilicity and membrane permeability [5].

The para-substitution pattern on the benzene ring creates a coplanar arrangement with the amide functionality, maintaining the rigid planar structure characteristic of the fixed trans-amide geometry [5]. This configuration is essential for maintaining the active conformation required for biological activity [5].

C-Terminal Acetamide Group

The C-terminal acetamide group represents the other major structural domain of Tenovin-1, functioning as a secondary amide with a methyl substitution [5] [2]. This functional group serves as a structural mimic of natural acetyl-lysine substrates, providing specificity for acetyl recognition in sirtuin enzymes [5].

The carbonyl carbon (C=O) within the acetamide group acts as a hydrogen bond acceptor and electrophilic center, while the nitrogen atom serves as a hydrogen bond donor and nucleophilic site [5]. These characteristics enable the acetamide group to interact with enzyme active sites and facilitate enzyme binding [5].

The methyl group attached to the carbonyl carbon provides hydrophobic character and electron-donating properties, contributing to the recognition element that allows Tenovin-1 to mimic natural substrates [5]. The planar amide configuration with sp² hybridization at nitrogen maintains the structural integrity necessary for biological activity [5].

Tertiary Butyl Substitution

The tertiary butyl group represents a critical structural modification that significantly enhances the biological activity of Tenovin-1 [5] [2]. This bulky aliphatic group is positioned at the para-position of the benzene ring within the N-terminal benzamide domain, creating a quaternary carbon center with sp³ hybridization [5].

The three methyl groups attached to the quaternary carbon provide hydrophobic character and electron-donating properties, contributing to increased membrane permeability and optimized pharmacokinetic properties [5]. The bulky three-dimensional structure of the tertiary butyl group creates steric hindrance that provides conformational rigidity and steric protection against metabolic degradation [5].

Research has demonstrated that the tertiary butyl group provides lipophilicity to the molecule, which contributes to its SIRT1/2 inhibition activity [5]. This substituent enhances SIRT1/2 inhibition potency and reduces metabolic liability while enhancing selectivity for the target enzymes [5].

Aromatic Ring Systems

Tenovin-1 contains two benzene rings that provide the fundamental aromatic framework for the molecule [5] [2]. Both rings exhibit para-disubstituted patterns with coplanar substitution arrangements that optimize the binding orientation with target proteins [5].

Ring 1 (4-tert-butylphenyl) contains the tertiary butyl substitution that enhances potency, while Ring 2 (4-acetamidophenyl) contains the acetamide functionality that provides substrate mimicry [5]. Both aromatic rings are planar and capable of π-π stacking interactions with aromatic residues in protein binding sites [5].

The conjugated π-system created by the aromatic rings and connecting functional groups enables extended conjugation pathways that contribute to molecular stability and facilitate π-π interactions with target proteins [5]. This delocalized π-electron system enhances the compound's ability to form stable binding complexes [5].

Hydrogen Bonding Network

The molecular structure of Tenovin-1 contains multiple hydrogen bonding elements that are essential for its biological activity [5] [2]. The compound possesses multiple NH groups that exhibit planar hydrogen bonding geometry, enabling the establishment of protein contacts with target enzymes [5].

The carbonyl oxygens present in both the benzamide and acetamide groups provide tetrahedral coordination opportunities for hydrogen bond acceptance, contributing to the stabilization of binding complexes [5]. The thiocarbonyl sulfur exhibits bent geometry that provides a unique binding mode distinct from other sirtuin inhibitors [5].

This extensive hydrogen bonding network enables Tenovin-1 to form multiple simultaneous contacts with target proteins, contributing to its high binding affinity and selectivity for sirtuin enzymes [5]. The planar hydrogen bonding geometry ensures optimal alignment with protein binding sites [5].

Physicochemical Properties

The structural features of Tenovin-1 confer specific physicochemical properties that influence its biological activity and pharmaceutical characteristics [7] [8]. The compound appears as a white to light yellow solid with a melting point range of 186.0-190.0°C, exhibiting sublimation at temperatures above 180°C [9] [7].

The predicted density of Tenovin-1 is 1.238 ± 0.06 g/cm³, while the predicted pKa value is 9.09 ± 0.70, indicating basic characteristics under physiological conditions [7] [8]. The compound exhibits poor water solubility but demonstrates good solubility in dimethyl sulfoxide (DMSO) at concentrations greater than 15 mg/mL with gentle warming [4] [7].

The elemental composition of Tenovin-1 consists of 65.01% carbon, 6.27% hydrogen, 11.37% nitrogen, 8.66% oxygen, and 8.68% sulfur [10]. This composition reflects the compound's organic nature and heteroatom content that contributes to its biological activity [10].

Conformational Properties

The structural rigidity of Tenovin-1 is a defining characteristic that contributes to its biological activity [5] [2]. The compound exhibits restricted rotation around C-N bonds due to resonance stabilization within the thiourea core, maintaining a planar configuration that is essential for target binding [5].

The pseudo-symmetric structure about the thiourea center provides optimal target binding characteristics while maintaining structural integrity [5]. The linear arrangement of functional groups creates a rod-like molecular shape that facilitates interaction with the active sites of sirtuin enzymes [5].

Conformational rigidity is further enhanced by the fixed trans-amide geometry present in both the N-terminal benzamide and C-terminal acetamide domains [5]. This rigidity prevents unwanted molecular flexibility that could reduce binding affinity and selectivity [5].

Structure-Activity Relationships

The structural features of Tenovin-1 have been systematically analyzed to understand their contributions to biological activity [5] [2]. The thiourea core serves as the essential pharmacophore for SIRT1/2 inhibition, with structural modifications to this region typically resulting in loss of activity [5].

The para-substitution pattern on both aromatic rings has been optimized to provide maximum potency while maintaining selectivity [5]. The tertiary butyl group specifically enhances SIRT1/2 inhibition potency compared to smaller alkyl substituents [5].

The acetamide functionality provides substrate mimicry that contributes to the compound's ability to compete with natural acetyl-lysine substrates [5]. This structural element is crucial for the compound's mechanism of action as a competitive inhibitor of sirtuin enzymes [5].